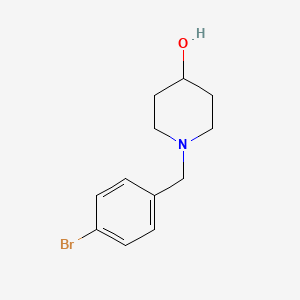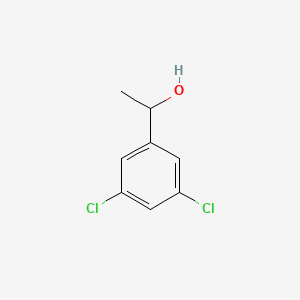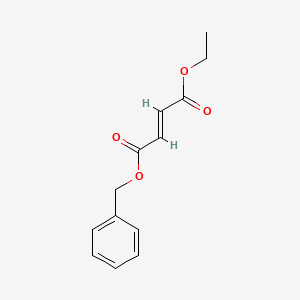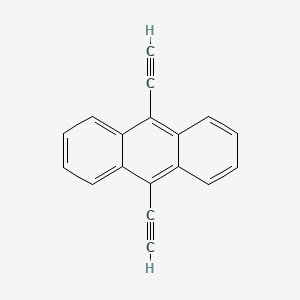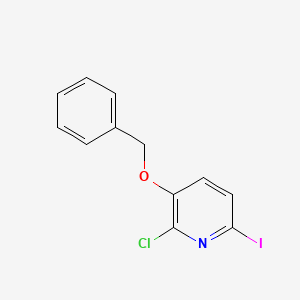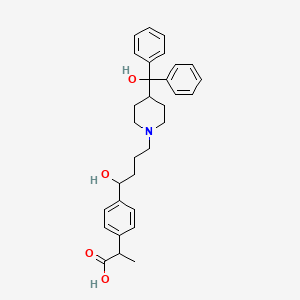
Fexofenadine Impurity F
Descripción general
Descripción
Fexofenadine Impurity F is an impurity of Fexofenadine . It is also known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid . Fexofenadine, a H1R antagonist, is an anti-allergic agent used in seasonal allergic rhinitis and chronic idiopathic urticarial .
Synthesis Analysis
The synthetic approach for the preparation of Fexofenadine involves the reduction of a carboxylate derivative, followed by hydrolysis with a base, for example, alkali metal hydroxides, to get the carboxylic acid derivative Fexofenadine . An alternative synthesis of Fexofenadine starting from readily available and cheap starting materials was developed. The 8-step synthesis allowed obtaining Fexofenadine in 59% overall yield .Molecular Structure Analysis
The molecular formula of this compound is C31H37NO4 . The molecular weight is 487.6 g/mol . The InChI is InChI=1S/C18H21NO/c20-18 (15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 .Chemical Reactions Analysis
Fexofenadine Hydrochloride is synthesized using two key raw materials Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I) and Diphenyl-4-piperiridinemethanol (KRM-II) . Fexofenadine HCl was found to degrade significantly in oxidative stress conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 487.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 10 . The Exact Mass is 487.27225866 g/mol . The Monoisotopic Mass is 487.27225866 g/mol . The Topological Polar Surface Area is 81 Ų .Aplicaciones Científicas De Investigación
Bioanalytical Methods for Fexofenadine
Fexofenadine (FEX) is extensively utilized for its therapeutic benefits and serves as a model for investigating drug-drug interactions due to its unique disposition via drug transporters. A variety of bioanalytical methods have been developed to support its use in pharmacokinetic, drug-drug interaction, and mechanistic studies, offering comprehensive information on extraction methodologies, assay conditions, and detection systems (M. Yao & N. Srinivas, 2012).
Pharmacokinetics and Anti-inflammatory Properties
Fexofenadine's pharmacokinetic aspects, such as absorption, elimination, and excretion, are crucial for designing zwitterionic compounds to combat cardiotoxicity and other issues related to basic and lipophilic molecules. It has negligible hepatic metabolism in humans and is mainly excreted unchanged, making it an interesting molecule for oral drug use. Additionally, fexofenadine has been shown to impact inflammatory mediators beyond histamine, potentially benefiting the inflammatory responses of acute allergic reactions (Chen Chen, 2007).
Drug Interactions and Juice Effects
Research has identified a new type of food-drug interaction where fruit juices can reduce the oral bioavailability of fexofenadine through inhibition of uptake transport, particularly focusing on the role of organic anion-transporting polypeptides (OATPs) in this process. This interaction can significantly affect the drug's efficacy, underscoring the importance of understanding these dynamics for clinical applications (D. Bailey, 2010).
Clinical Pharmacokinetics of Enantiomers
Fexofenadine is administered as a racemic mixture of enantiomers, with differences in their pharmacokinetics influenced by stereoselectivity for affinity to drug transporters. Understanding these differences is crucial for optimizing therapeutic strategies and may contribute to the development of more effective antihistamine treatments (Y. Akamine & M. Miura, 2018).
Efficacy in Allergic Diseases
Fexofenadine has been evaluated for its efficacy in treating seasonal allergic rhinitis and chronic idiopathic urticaria, showcasing its capability to relieve symptoms effectively. It does not cross the blood-brain barrier, making it free from sedative effects associated with first-generation antihistamines. This property, along with its anti-inflammatory effects, underscores its potential for broader therapeutic applications (K. Simpson & B. Jarvis, 2000).
Mecanismo De Acción
Target of Action
Fexofenadine Impurity F, like Fexofenadine, is primarily targeted towards H1 histamine receptors . These receptors play a crucial role in mediating hypersensitivity and allergic reactions .
Mode of Action
This compound acts as an inverse agonist of the H1 receptor . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction helps in alleviating the symptoms of allergies.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 receptor, it prevents the activation of this pathway, thereby inhibiting the release of inflammatory mediators and the subsequent allergic response .
Pharmacokinetics
Fexofenadine, the parent compound, is known for itsselectivity for the H1 receptor , little-to-no activity at off-targets, and its inability to cross the blood-brain barrier . These properties contribute to its effectiveness as an antihistamine and its minimal side effects .
Result of Action
The primary result of this compound’s action is the reduction of allergy symptoms . By inhibiting the activation of H1 receptors, it prevents the release of histamine and other inflammatory mediators, thereby alleviating symptoms of allergies such as sneezing, itching, and swelling .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of antihistamines like Fexofenadine can be influenced by factors such as the individual’s health status, the presence of other medications, and genetic variations .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRYMPSOYXBUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




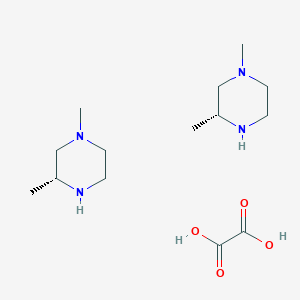
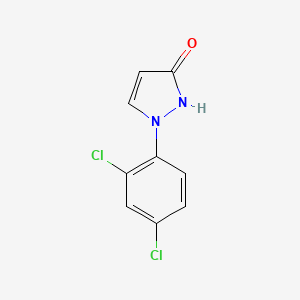

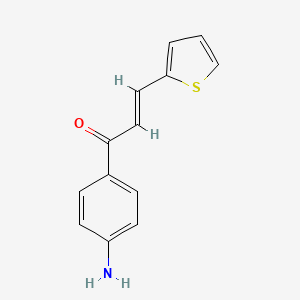
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
